2,4-ジアミノピリミジン

概要

説明

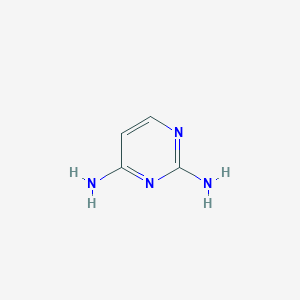

2,4-Diaminopyrimidine is a chemical compound that serves as a core structure for various derivatives with significant biological activities. It is a pyrimidine derivative with amino groups at the 2 and 4 positions, which can be further substituted to yield compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of 2,4-diaminopyrimidine derivatives involves various strategies, including C5-alkylation, cyclization, and reductive amination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by alkylation or cyclization, followed by conversion to free phosphonic acids . Another approach involves the reductive amination of intermediates, such as 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile, to afford target compounds with potential inhibitory activity against dihydrofolate reductase . Additionally, the synthesis of 2,4-diaminopyrimidine nucleosides from cytidine has been described, highlighting an efficient route with high yields and minimal chromatographic steps .

Molecular Structure Analysis

The molecular structure of 2,4-diaminopyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. For example, the presence of an electron-donating nitrogen linked to C6 can change the preferred site of hydrolysis, leading to different oxopyrimidine isomers . The intramolecular hydrogen bonding within 2-ureido-4-ferrocenylpyrimidines and their ability to form complementary hydrogen bonds with guests like 2,6-diaminopyridine have been supported by XRD analysis and theoretical calculations .

Chemical Reactions Analysis

2,4-Diaminopyrimidine derivatives undergo various chemical reactions, including alkylation, bromination, and hydrolysis. The reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can yield 5-halogen-substituted derivatives . Hydrolysis of the amino groups in condensed 2,4-diaminopyrimidine systems is a common method for synthesizing oxo-substituted pyrimidines, with the hydrolysis site influenced by substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminopyrimidine derivatives are closely related to their molecular structure and substituents. For instance, the introduction of a 6-methylthio bridge to an aryl group in 2,4-diaminopyrido[2,3-d]pyrimidines can lead to compounds with selective inhibitory activity against dihydrofolate reductase . The intermolecular interactions and self-assembly processes of 2-acylamino and 2,4-bis(acylamino)pyrimidines have been analyzed by DFT, X-ray diffraction, and NMR spectral studies, revealing the importance of multiple noncovalent interactions .

科学的研究の応用

炭疽菌に対する抗葉酸薬

2,4-ジアミノピリミジンは、炭疽の原因となる細菌である炭疽菌に対して活性を示す抗葉酸薬の合成に利用されてきました。これらの化合物は、細菌の増殖と複製に不可欠な酵素であるジヒドロ葉酸レダクターゼ (DHFR) を阻害します。 構造は、抗葉酸活性に不可欠な2,4-ジアミノピリミジン環を含んでいます .

脱毛治療

製薬業界では、Kopexil (2,4-ジアミノピリミジン 3-オキシド) やミノキシジルなどの2,4-ジアミノピリミジン誘導体が、脱毛治療に使用されています。 これらは、脱毛を抑制し、毛髪の量と密度を高めることで機能します .

超分子化学

2,4-ジアミノピリミジンの塩は、結晶構造と超分子構造を研究するために合成されてきました。 これらの研究は、分子間相互作用を理解し、所望の物理的および化学的特性を持つ新しい材料を設計するために不可欠です .

水素発生反応触媒

研究により、2,4-ジアミノピリミジンは、グラフェン状窒化炭素 (GCN) にドープすると、水素発生活性を高めることが示されています。 この用途は、特に光触媒による水分解の効率を向上させるという点で、持続可能なエネルギー分野において重要です .

抗がん剤開発

2,4-ジアミノピリミジン部分を有する化合物は、癌細胞に対する抗増殖活性について研究されています。 これらの研究は、癌治療のための新しい低分子薬を開発することを目的としています .

抗生物質耐性研究

2,4-ジアミノピリミジン構造は、抗生物質耐性菌株に対抗するために設計された新しい薬剤候補に不可欠です。 これらの薬剤は、特定の細菌酵素を標的にすることで、耐性感染症に対する新しい治療法を提供する可能性があります .

作用機序

Target of Action

2,4-Diaminopyrimidine primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . In addition, 2,4-Diaminopyrimidine has also been identified as a potent inhibitor of Trypanosoma brucei and related trypanosomatid protozoans .

Mode of Action

2,4-Diaminopyrimidine inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This disrupts bacterial DNA synthesis and leads to cell death . In the case of Trypanosoma brucei, the loss of viability following exposure to 2,4-Diaminopyrimidine is dependent on compound concentration and incubation time .

Biochemical Pathways

The inhibition of DHFR by 2,4-Diaminopyrimidine prevents the conversion of dihydrofolate to tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of purine and pyrimidine nucleotides, which are essential for DNA synthesis and cell multiplication . Therefore, the inhibition of DHFR disrupts these biochemical pathways, leading to cell death .

Result of Action

The inhibition of DHFR by 2,4-Diaminopyrimidine leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the death of the cell. In the case of Trypanosoma brucei, exposure to 2,4-Diaminopyrimidine results in irreversible effects on survival or commits the parasites to death .

Action Environment

The action of 2,4-Diaminopyrimidine can be influenced by environmental factors such as the presence of other functional groups or interaction sites in the molecule. For instance, the presence of different functional groups or interaction sites can be exploited in the synthesis of higher-order cocrystals . Furthermore, the hydrophilicity of the compound can affect its ability to cross the cell wall of Mycobacterium tuberculosis .

Safety and Hazards

2,4-Diaminopyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAWASYJIRZXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166021 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156-81-0 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2,4-diaminopyrimidine derivatives as antimicrobial agents?

A1: 2,4-diaminopyrimidines act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division in bacteria and other microorganisms. []

Q2: How do structural modifications of 2,4-diaminopyrimidines impact their activity against DHFR?

A2: Studies have shown that the presence of specific substituents on the 2,4-diaminopyrimidine ring system significantly affects their binding affinity to DHFR. [, , , ] For example, bulky substituents at the 5-position generally enhance activity against E. coli DHFR, while smaller substituents are favored for bovine liver DHFR. [] This difference in structure-activity relationships can be exploited to develop more selective antibacterial agents.

Q3: What role does the 5-nitroso group play in the activity of 2,4-diaminopyrimidines as CDK2 inhibitors?

A3: The 5-nitroso group in compounds like NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) forms an intramolecular hydrogen bond with the adjacent 4-amino group. [, , ] This interaction forces the molecule into a pseudo-purine conformation, facilitating its binding to the ATP-binding site of CDK2. [, , , ]

Q4: Can the 5-nitroso group be replaced with other functional groups while maintaining activity against CDK2?

A4: Yes, research has shown that the 5-cyano-NNO-azoxy group can substitute the 5-nitroso group while retaining activity against CDK2. [, , ] These compounds exhibit similar potency to their nitroso counterparts. [, , ]

Q5: What spectroscopic techniques are commonly used to characterize 2,4-diaminopyrimidine derivatives?

A5: Researchers commonly use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2,4-diaminopyrimidines. [, , , , ] These techniques provide information on the structure, purity, and presence of specific functional groups.

Q6: How has computational chemistry contributed to understanding the interaction of 2,4-diaminopyrimidines with their target enzymes?

A6: Molecular modeling studies have been instrumental in visualizing the binding interactions of 2,4-diaminopyrimidines with enzymes like DHFR and CDK2. [, , , ] These studies have provided valuable insights into the key structural features responsible for activity, aiding in the design of more potent and selective inhibitors.

Q7: What are the key structural features of 2,4-diaminopyrimidines that contribute to their interaction with DHFR?

A7: The 2,4-diaminopyrimidine ring system forms crucial hydrogen bonds with residues in the active site of DHFR. [, , ] The aromatic ring at the 5-position typically participates in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. [, , ]

Q8: Have Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 2,4-diaminopyrimidines?

A8: Yes, QSAR studies have been conducted to correlate the physicochemical properties of 2,4-diaminopyrimidines with their biological activity. [, , , ] These studies have identified key parameters, such as hydrophobicity (logP) and steric factors (MR), influencing their potency and selectivity.

Q9: What are some of the potential applications of 2,4-diaminopyrimidine derivatives beyond their antimicrobial properties?

A9: 2,4-diaminopyrimidines have shown promise as potential anticancer agents, particularly as CDK2 inhibitors. [, , ] Their ability to disrupt cell cycle progression makes them attractive candidates for further research in oncology.

Q10: Are there any ongoing challenges in the development of 2,4-diaminopyrimidine-based drugs?

A10: Despite their potential, challenges remain in optimizing the pharmacological properties of 2,4-diaminopyrimidines, including improving their solubility, bioavailability, and reducing potential toxicity. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)